![molecular formula C17H20N2O4 B2579637 6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate CAS No. 107474-66-8](/img/structure/B2579637.png)
6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate
Vue d'ensemble
Description
6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate is a small molecule that has been studied extensively in recent years due to its potential applications in a variety of fields. This molecule is a cyclic compound containing two nitrogen atoms and two carboxylate groups. It is a derivative of the indole nucleus and has been found to exhibit a variety of biological activities such as anti-cancer, anti-inflammatory, and antioxidant properties. In
Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been extensively used in various products to retard oxidative reactions. Studies have detected these antioxidants in environmental matrices, indicating widespread presence and persistence. Human exposure pathways include food intake and personal care products. Toxicity studies have shown potential hepatic toxicity and endocrine-disrupting effects, highlighting the need for future research on SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Fischer Synthesis of Indoles
The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones offers insights into the chemical transformations relevant to the compound . This synthesis pathway involves various transformations of the cyclohexadienoneimine intermediate, providing a basis for the synthesis of complex indole derivatives (Fusco & Sannicolo, 1978).
Indole Synthesis: A Review
A comprehensive classification of indole synthesis methods has been proposed, encompassing the diverse strategies employed over the years. This review highlights the significance of the indole structure in organic chemistry and its relevance in synthesizing a wide range of biologically active compounds. The outlined strategies provide a framework for understanding the synthesis of indole derivatives, including those related to the compound of interest (Taber & Tirunahari, 2011).
Application of Polymer Membranes in Separation Processes
The use of polymer membranes for the separation of organic mixtures, including those containing synthetic phenolic antioxidants, demonstrates the potential for purifying and isolating specific compounds. This technology is crucial for the environmental management of synthetic compounds and their derivatives (Pulyalina et al., 2020).
Propriétés
IUPAC Name |
6-O-tert-butyl 2-O-methyl 7,8-dihydro-3H-pyrrolo[3,2-e]indole-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(21)19-8-7-10-11-9-13(15(20)22-4)18-12(11)5-6-14(10)19/h5-6,9,18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZUMQMOWWRMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-butyl 2-methyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

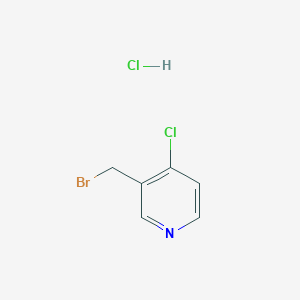
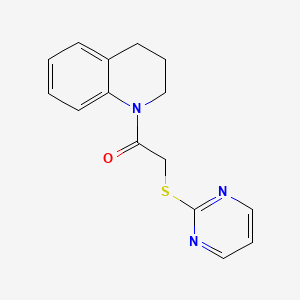
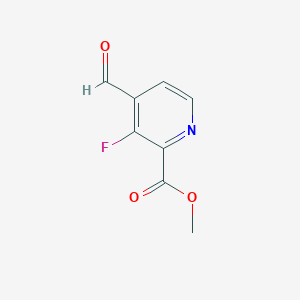
![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2579560.png)
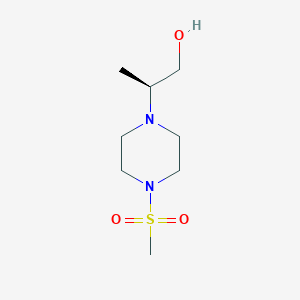

![(4-(2,3-dichlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2579564.png)
![3-tert-butyl-1-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2579565.png)
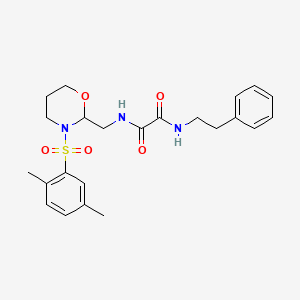
![(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B2579568.png)
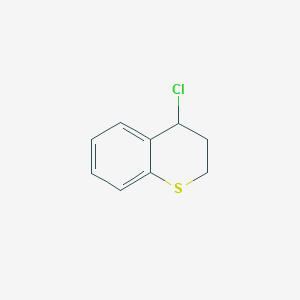
![2-[(3-Fluorophenyl)methyl]-2-methyloxirane](/img/structure/B2579574.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2579576.png)